molecular formula C10H19NO2 B13217957 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one

3-(2-Hydroxy-3-methylbutyl)piperidin-2-one

Cat. No.: B13217957
M. Wt: 185.26 g/mol
InChI Key: FKIDOJVRDBRSQM-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of piperidin-2-one, a versatile building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can be achieved through various methods. One common approach involves the alkylation of piperidin-2-one derivatives. For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomers has been reported . This method involves the use of commercially available D-phenylglycinol and delta-valerolactone as starting materials. The hydroxyl group can be protected or unprotected during the alkylation process, affecting the consumption of s-BuLi and the diastereomeric excess of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield a secondary alcohol.

Scientific Research Applications

3-(2-Hydroxy-3-methylbutyl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)piperidin-2-one depends on its specific application. In drug discovery, its biological activity would be mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidin-2-one: A closely related compound with similar synthetic routes and applications.

    1-Methyl-2-pyridone: Another piperidin-2-one derivative with potential therapeutic effects.

    4-Piperidone: A versatile intermediate in organic synthesis with applications in pharmaceuticals.

Uniqueness

3-(2-Hydroxy-3-methylbutyl)piperidin-2-one is unique due to the presence of the hydroxyl group and the specific substitution pattern on the piperidin-2-one ring. This structural feature may confer distinct chemical reactivity and biological activity compared to other piperidin-2-one derivatives.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(2-hydroxy-3-methylbutyl)piperidin-2-one

InChI

InChI=1S/C10H19NO2/c1-7(2)9(12)6-8-4-3-5-11-10(8)13/h7-9,12H,3-6H2,1-2H3,(H,11,13)

InChI Key

FKIDOJVRDBRSQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1CCCNC1=O)O

Origin of Product

United States

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